molecular formula C23H25N3O4 B14934584 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B14934584
M. Wt: 407.5 g/mol
InChI Key: LVLGTUMIFKWNKK-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that features an indole moiety and an indenone structure. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves multiple steps, typically starting with the preparation of the indole and indenone intermediates. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

Major products formed from these reactions include oxindoles, reduced indenones, and substituted indoles, which can further be utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity and leading to biological effects . The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide include:

The uniqueness of this compound lies in its combined indole and indenone structures, which may confer distinct biological activities and synthetic versatility .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C23H25N3O4/c1-14(27)24-18-5-4-6-20-16(18)9-10-26(20)13-23(28)25-19-8-7-15-11-21(29-2)22(30-3)12-17(15)19/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

LVLGTUMIFKWNKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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